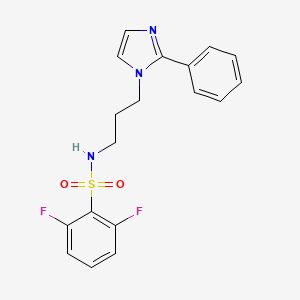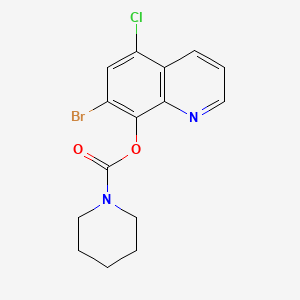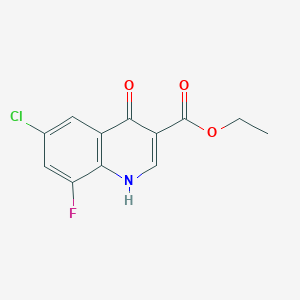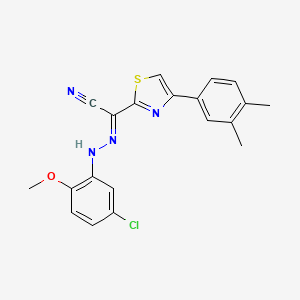
3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that is currently being researched for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
Cytochrome P450 Inhibition
Research by Khojasteh et al. (2011) discusses the importance of Cytochrome P450 (CYP) enzymes in the metabolism of drugs and the role of chemical inhibitors in understanding drug-drug interactions. Selective inhibitors help decipher the involvement of specific CYP isoforms in the metabolism of compounds, potentially including compounds like "3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide" (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Dopamine D2 Receptor Ligands
Jůza et al. (2022) highlight the therapeutic potential of D2 receptor modulators in treating neuropsychiatric disorders, emphasizing the critical role of aryl, cyclic amine, and lipophilic fragments for high D2R affinity. Given its structure, "this compound" could be explored for its interactions with dopamine receptors (Jůza, Musílek, Mezeiova, Soukup, & Korábečný, 2022).
Environmental Impact of Chlorophenols
Krijgsheld & Gen (1986) evaluated the environmental impact of chlorophenols, compounds related to the chlorophenyl moiety in "this compound." They report on the moderate toxicity of chlorophenols to aquatic life and their strong organoleptic effects, suggesting potential environmental considerations for similar compounds (Krijgsheld & Gen, 1986).
Arylpiperazine Derivatives Metabolism
Caccia (2007) reviews the metabolism of arylpiperazine derivatives, focusing on their N-dealkylation and the pharmacological effects of their metabolites. This is relevant for understanding the metabolic pathways and pharmacological actions of compounds like "this compound" (Caccia, 2007).
Organic Synthesis and Optoelectronic Materials
Lipunova et al. (2018) discuss the synthesis and application of quinazoline and pyrimidine derivatives in optoelectronic materials. The incorporation of heterocyclic fragments into π-extended conjugated systems enhances the material's optoelectronic properties, suggesting potential applications for "this compound" in this field (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c18-14-3-1-2-13(12-14)4-5-16(22)20-15-6-9-21(10-7-15)17-19-8-11-23-17/h1-3,8,11-12,15H,4-7,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOUXOXGSIYJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=CC(=CC=C2)Cl)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2804847.png)
![1,6,7-trimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2804848.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2804851.png)
![N-methyl-2-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2804853.png)


![N-(3,5-dichlorophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2804858.png)


![(Z)-2-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylacrylonitrile](/img/structure/B2804864.png)
![4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2804865.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2804868.png)

